molecular formula C12H11NO5 B554293 N-(Benzyloxycarbonyloxy)succinimide CAS No. 13139-17-8

N-(Benzyloxycarbonyloxy)succinimide

Cat. No.: B554293
CAS No.: 13139-17-8
M. Wt: 249.22 g/mol
InChI Key: MJSHDCCLFGOEIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Benzyloxycarbonyloxy)succinimide can be synthesized by reacting N,N’-disuccinimidyl carbonate with benzyl alcohol in the presence of a base such as triethylamine . The reaction is typically carried out at room temperature in an organic solvent like acetonitrile . The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency. This includes the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Primary Reaction Type

Cbz-OSu predominantly undergoes nucleophilic acyl substitution reactions , where the benzyloxycarbonyl (Cbz) group is transferred to amines. This reaction forms stable Cbz-protected amines, critical for sequential synthesis in multi-step processes .

General Reaction Scheme :Cbz OSu+R NH2R NH Cbz+Succinimide\text{Cbz OSu}+\text{R NH}_2\rightarrow \text{R NH Cbz}+\text{Succinimide}

Key Reaction Parameters

ParameterTypical Value/ReagentImpact on Reaction Efficiency
Solvent THF, DCM, AcetonitrilePolar aprotic solvents enhance reaction rates .
Temperature 0–25°CRoom temperature preferred for most amines .
Base Triethylamine (TEA), DIPEANeutralizes HNSu byproduct, drives reaction forward .
Stoichiometry 1.2–1.5 eq Cbz-OSu per amineEnsures complete conversion .

Reaction Mechanism

The mechanism involves three steps:

  • Nucleophilic Attack : Amine attacks the electrophilic carbonyl carbon of Cbz-OSu.
  • Tetrahedral Intermediate Formation : The succinimide leaving group stabilizes the transition state.
  • Departure of N-Hydroxysuccinimide (HNSu) : Releases HNSu, yielding the Cbz-protected amine .

Mechanical Insight :

  • The electron-withdrawing succinimide group activates the carbonyl for nucleophilic attack .
  • Steric hindrance minimally affects reactivity, making Cbz-OSu suitable for bulky amines .

Case Studies from Literature

SubstrateConditionsYield (%)Reference
4-Ethynylaniline THF, 48 h, RT85
Ethyl 4-aminocinnamate DCM, 24 h, RT86
N-Allylaniline THF, 24 h, RT85

Notable Observations :

  • Reactions with aromatic amines (e.g., 4-ethynylaniline) proceed efficiently at room temperature .
  • Aliphatic amines require longer reaction times but achieve comparable yields .

Comparative Analysis with Similar Reagents

ReagentReactivityStabilitySelectivityTypical Applications
Cbz-OSu HighModerateBroadPeptide synthesis, drug design
Benzyl Chloroformate Very HighLowNarrowLab-scale amine protection
Boc-OSu ModerateHighSteric-dependentAcid-sensitive substrates

Advantages of Cbz-OSu :

  • Avoids hazardous gases (e.g., HCl) generated by benzyl chloroformate .
  • Superior compatibility with base-sensitive substrates compared to Boc-OSu .

Scalable Production

The one-pot two-phase synthesis method (patented) involves:

  • Step 1 : Reacting hydroxylamine sulfate with succinic anhydride under vacuum dehydration .
  • Step 2 : Adding benzyl chloroformate to the N-hydroxysuccinimide intermediate .

Key Industrial Metrics :

  • Purity : ≥98% (by total nitrogen basis) .
  • Throughput : Continuous flow reactors optimize yield and reduce waste .

Stability and Handling

  • Moisture Sensitivity : Degrades in humid environments; store under inert gas (N₂/Ar) .
  • Thermal Stability : Decomposes above 160°C; reactions conducted below 60°C .

Research Frontiers

Recent studies explore:

  • Bioconjugation : Modifying proteins for targeted drug delivery .
  • Polymer Chemistry : Synthesizing Cbz-protected monomers for stimuli-responsive materials .

Scientific Research Applications

Peptide Synthesis

N-(Benzyloxycarbonyloxy)succinimide is extensively used in peptide synthesis as a protecting group for amino acids. This application allows for selective reactions during the stepwise construction of peptides, minimizing side reactions and enhancing yield.

Drug Development

The compound plays a critical role in pharmaceutical formulations, particularly in the design of prodrugs that improve bioavailability and therapeutic efficacy. It facilitates the protection of reactive amine groups during synthesis, which is essential for creating stable drug candidates.

Bioconjugation

This compound aids in bioconjugation processes, where it helps attach biomolecules such as proteins and nucleic acids to surfaces or carriers. This application enhances drug delivery systems by allowing for targeted therapy and improved pharmacokinetics.

Organic Synthesis

In organic chemistry, this compound is utilized to synthesize complex molecules, acting as a versatile reagent that enables chemists to introduce protective groups under mild conditions.

Material Science

Recent studies indicate its potential applications in developing functional materials, such as polymers and coatings, that require specific chemical properties for industrial use.

Peptide Synthesis Using Cbz-OSu

In a study focusing on cyclic methionine analogs, researchers used this compound to protect amine functionalities throughout multiple reaction steps. The results showed high yields of desired products, demonstrating its effectiveness in complex synthetic pathways.

Enhancing Antibiotic Efficacy

Another significant application involved modifying aminoglycoside antibiotics using Cbz-OSu to protect specific amino groups. This modification led to derivatives with improved activity against resistant bacterial strains, showcasing its role in antibiotic development.

Summary of Biological Activities

Application AreaDescription
Peptide SynthesisProtects amino acid residues during synthesis for controlled assembly.
Antibiotic DevelopmentFacilitates modifications that enhance efficacy against resistant bacteria.
Drug Delivery SystemsLinks therapeutic agents to targeting moieties for improved delivery.

Biological Activity

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is a versatile reagent primarily utilized in organic synthesis, particularly in the protection of amines. Its biological activity is significant in various fields, including medicinal chemistry, peptide synthesis, and antibiotic development. This article explores the compound's biological activity, mechanisms of action, and applications based on diverse research findings.

Cbz-OSu is characterized as a white crystalline powder with a molecular formula of C₁₁H₁₃N₃O₄. It acts as a carboxybenzyl (Cbz) protecting group for amines, which is crucial for the synthesis of complex molecules. The introduction of the Cbz group allows for selective chemical transformations without interfering with the amine functionality.

Mechanism of Action:

  • Target Interaction: Cbz-OSu interacts with amine groups to form stable Cbz-protected derivatives. This reaction is essential for the subsequent steps in peptide synthesis and other organic reactions.
  • Biochemical Pathways: The protection of amine groups enables chemists to carry out reactions that would otherwise lead to undesired side products or degradation of sensitive functional groups.

Applications in Biological Research

  • Peptide Synthesis:
    Cbz-OSu is extensively used in peptide synthesis as it protects amino acid residues during stepwise assembly. This method allows for greater control over the final peptide structure, which is critical for developing biologically active compounds.
  • Antibiotic Development:
    Research has demonstrated that Cbz-OSu plays a role in synthesizing aminoglycoside antibiotics. By protecting amino groups, it facilitates modifications that enhance the efficacy and spectrum of these antibiotics against resistant bacterial strains .
  • Bioconjugation and Drug Delivery:
    The compound's ability to protect amines also extends to bioconjugation strategies, where it can be used to link therapeutic agents to targeting moieties, enhancing drug delivery systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Peptide SynthesisProtection of amino acids during synthesis
Antibiotic SynthesisModification of aminoglycosides to improve antibacterial properties
Drug ConjugationUse in bioconjugation strategies for targeted drug delivery

Case Study: Peptide Synthesis Using Cbz-OSu

In a study focusing on the synthesis of cyclic methionine analogs, researchers employed Cbz-OSu to protect amine functionalities during multiple reaction steps. The successful application resulted in high yields of desired products, demonstrating the reagent's effectiveness in complex synthetic pathways .

Case Study: Enhancing Antibiotic Efficacy

Another significant application was reported in the modification of aminoglycoside antibiotics. By utilizing Cbz-OSu to protect specific amino groups, researchers were able to create derivatives with improved activity against Gram-positive and Gram-negative bacteria. These modifications were crucial for overcoming existing resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the primary applications of N-(Benzyloxycarbonyloxy)succinimide in peptide and aminoglycoside synthesis?

  • Answer: This reagent is widely used to introduce the benzyloxycarbonyl (Cbz) protecting group onto free amine groups in peptides, aminoglycosides (e.g., neomycin, kanamycin), and other biomolecules. It prevents unwanted side reactions, such as dimerization of amino acids during coupling steps, by selectively blocking amines .
  • Methodological Insight: Dissolve the compound in a polar aprotic solvent (e.g., THF or dioxane) and react with the target amine in the presence of a mild base (e.g., NaHCO₃ or K₂CO₃) at room temperature. Monitor reaction completion via TLC or LCMS .

Q. How can researchers safely handle this compound in the laboratory?

  • Answer: The compound is hygroscopic and may cause skin/eye irritation. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with water or oxidizing agents. Store in a dry, cool environment (<25°C) under inert gas (e.g., argon) .
  • Critical Safety Note: In case of skin contact, wash immediately with soap and water. For spills, absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are recommended to confirm successful Cbz protection?

  • Answer: Use ¹H/¹³C NMR to verify the appearance of Cbz-specific signals (e.g., benzyl aromatic protons at ~7.3 ppm) and the disappearance of free amine peaks. LCMS can monitor mass shifts corresponding to the addition of Cbz groups (Δm/z = +135.1 g/mol per protected amine) .

Advanced Research Questions

Q. How can partial or incomplete protection of amines be resolved when using this compound?

  • Answer: Partial protection often arises from steric hindrance or competing side reactions. Optimize by:

  • Increasing reagent equivalents (up to 9–10 equiv.) and reaction time (48+ hours).
  • Using a co-solvent system (e.g., H₂O/THF) to improve solubility of polar substrates.
  • Adding a second round of reagent after intermediate purification to ensure full conversion .
    • Case Study: In neomycin B derivatization, incomplete protection of five amines required iterative reagent addition and extended reaction time to achieve >95% conversion .

Q. What strategies enable site-selective Cbz protection in molecules with multiple amines (e.g., aminoglycosides)?

  • Answer: Leverage pH-dependent reactivity or steric control:

  • pH Control: Adjust reaction pH to deprotonate specific amines (e.g., primary amines react faster at pH 8–9).
  • Temporary Blocking Groups: Use orthogonal protecting agents (e.g., Boc for secondary amines) before Cbz introduction.
  • Solvent Effects: Polar solvents (e.g., H₂O) favor protection of hydrophilic amines in complex scaffolds .

Q. How does this compound compare to other carbamate-forming reagents (e.g., Cbz-Cl) in terms of efficiency and side reactions?

  • Answer: Unlike Cbz-Cl, which can generate HCl (risk of side reactions), this reagent forms a stable succinimide byproduct, reducing acid-sensitive substrate degradation. It also minimizes dimerization in peptide synthesis due to its slower, more controlled reactivity .
  • Data: In heparin sulfation studies, the reagent achieved >90% yield of Cbz-protected intermediates without detectable dimerization .

Q. What mechanistic insights explain the reagent’s reactivity in amide bond formation?

  • Answer: The succinimide ester acts as a leaving group, facilitating nucleophilic attack by the target amine. The benzyloxycarbonyloxy moiety then displaces succinimide, forming a stable carbamate linkage. Computational studies suggest that three-body transition states influence reaction selectivity in crowded molecular environments .

Q. Troubleshooting and Optimization

Q. How should researchers address solubility challenges when working with hydrophobic substrates?

  • Answer: Use co-solvents like DMF or DMSO to enhance reagent and substrate solubility. For aqueous-compatible reactions, employ THF/H₂O mixtures (up to 1:1 v/v) .

Q. What are the best practices for scaling up reactions involving this reagent?

  • Answer: Maintain strict temperature control (20–25°C) to avoid exothermic side reactions. Use slow reagent addition over 1–2 hours and ensure efficient stirring. For large-scale purifications, employ silica gel chromatography with gradients of DCM/MeOH (e.g., 19:1 to 9:1) .

Properties

IUPAC Name

benzyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSHDCCLFGOEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157020
Record name Benzyl succinimido carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-17-8
Record name N-(Benzyloxycarbonyloxy)succinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl succinimido carbonate
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Record name Benzyl succinimido carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl succinimido carbonate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N-(Benzyloxycarbonyloxy)succinimide
N-(Benzyloxycarbonyloxy)succinimide
N-(Benzyloxycarbonyloxy)succinimide
N-(Benzyloxycarbonyloxy)succinimide
N-(Benzyloxycarbonyloxy)succinimide
N-(Benzyloxycarbonyloxy)succinimide

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